2-氨基-3-溴苯甲酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

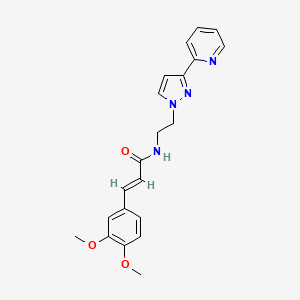

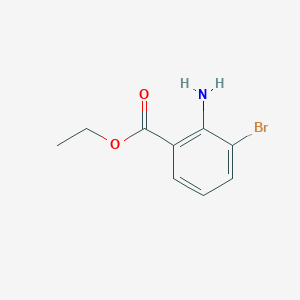

Ethyl 2-amino-3-bromobenzoate is a chemical compound that is part of the aminobenzoate family. It is characterized by the presence of an amino group and a bromine atom on a benzene ring that is also esterified with an ethyl group. The compound's properties and reactivity are influenced by the presence of these functional groups, which also determine its potential applications in various chemical syntheses.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, ethyl 2-aminobenzoate has been synthesized and its thermal properties studied, providing insights into its formation and stability . Another study describes the synthesis of ethyl 3,5-dibromobenzoate from ethyl 4-amino-3,5-dibromobenzoate through diazotization and reductive deamination, which could be analogous to the synthesis of ethyl 2-amino-3-bromobenzoate . Additionally, the synthesis of various benzothiazole and indole derivatives from ethyl bromocyanoacetate suggests potential pathways for the synthesis of brominated benzoates .

Molecular Structure Analysis

The molecular structure of ethyl 2-amino-3-bromobenzoate can be inferred from studies on similar compounds. For example, ethyl 2-aminobenzoate has been shown to present an intramolecular hydrogen bond, which is confirmed through topological analyses of the electron density . This intramolecular interaction could also be present in ethyl 2-amino-3-bromobenzoate, affecting its molecular conformation and reactivity.

Chemical Reactions Analysis

The reactivity of ethyl 2-amino-3-bromobenzoate can be deduced from reactions involving similar structures. The bromine atom makes it a potential candidate for further functionalization through palladium-catalyzed cross-coupling reactions . The amino group could also participate in various transformations, such as the formation of fused heterocycles, as demonstrated in the synthesis of different aminopyranones and pyrimidinones .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 2-amino-3-bromobenzoate can be compared with those of related compounds. The calorimetric experiments on ethyl 2-aminobenzoate provide data on the standard molar enthalpies of formation, both in the gaseous and liquid phases, as well as the standard molar enthalpies of vaporization . These properties are crucial for understanding the stability and reactivity of the compound under different conditions. The synthesis of ethyl 3,5-dibromobenzoate with a high yield under optimized conditions also highlights the importance of reaction parameters in determining the efficiency of the synthesis process .

科学研究应用

合成和中间体应用2-氨基-3-溴苯甲酸乙酯在各种杂环化合物和药物的合成中用作有价值的中间体。一项值得注意的应用涉及它在合成三唑衍生物中的作用,例如通过与其他化学试剂反应产生 1-[4-溴-2-(甲氧羰基)苯基)]-5-(乙基硫烷基甲基)-1H-1,2,3-三唑-4-羧酸乙酯。这些三唑衍生物在药学和材料科学中具有多种潜在应用 (Pokhodylo & Obushak, 2019).

热力学性质对 2-氨基-3-溴苯甲酸乙酯及其衍生物的研究已扩展到了解它们的热力学性质,例如形成焓和汽化焓。这些研究对于材料科学的应用至关重要,可深入了解这些化合物在各种条件下的稳定性和反应性 (Ledo et al., 2019).

催化和反应研究2-氨基-3-溴苯甲酸乙酯也用于催化和有机合成,展示了其作为构建复杂分子的构建模块的多功能性。例如,它参与了无催化剂的 P-C 偶联反应,突出了其在制造亚膦酰苯甲酸及其衍生物方面的潜力,这些衍生物对于进一步的化学转化很有价值 (Jablonkai & Keglevich, 2015).

生物学应用在生物活性分子的领域,2-氨基-3-溴苯甲酸乙酯的衍生物已被合成用于各种生物活性,包括驱虫剂。此类研究强调了该化合物在促进开发新的有效生物活性剂方面的潜力 (Toche et al., 2007).

药理学意义此外,它的衍生物,例如 ITH4012,在药理学研究中显示出前景,具有神经保护特性并充当乙酰胆碱酯酶抑制剂。这突出了该化合物在神经退行性疾病治疗剂开发中的相关性 (Orozco et al., 2004).

安全和危害

属性

IUPAC Name |

ethyl 2-amino-3-bromobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-2-13-9(12)6-4-3-5-7(10)8(6)11/h3-5H,2,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSSHUVIRFCGOPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC=C1)Br)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-amino-3-bromobenzoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{Spiro[3.3]heptan-2-yl}methanesulfonyl chloride](/img/structure/B2505430.png)

![N-[2-methyl-3-(1H-pyrrol-1-yl)phenyl]prop-2-enamide](/img/structure/B2505431.png)

![N-(3-acetylphenyl)-2-(7-ethyl-6-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide](/img/structure/B2505434.png)

![4-((1-methyl-1H-imidazol-2-yl)thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2505435.png)

![(Z)-4-(N,N-dipropylsulfamoyl)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2505447.png)